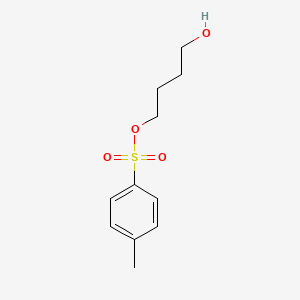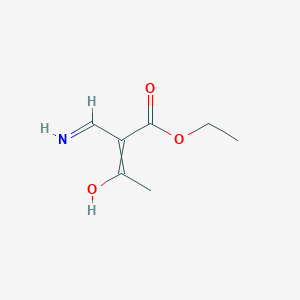
Ethyl (2E)-2-acetyl-3-aminoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-acetyl-3-aminoacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, an acetyl group, and an amino group attached to an acrylate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (2E)-2-acetyl-3-aminoacrylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and solvents that are both effective and environmentally benign are preferred to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-2-acetyl-3-aminoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-acetyl-3-aminoacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyl (2E)-2-acetyl-3-aminoacrylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amino group.
Methyl acrylate: Another ester with a similar acrylate backbone but different substituents.
Acetylacetone: A diketone with similar reactivity in condensation reactions.
Uniqueness
Ethyl (2E)-2-acetyl-3-aminoacrylate is unique due to the presence of both an amino group and an acetyl group on the acrylate backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-2-methanimidoylbut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3 |
Clave InChI |
GGNGWQCOLPTAFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)O)C=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


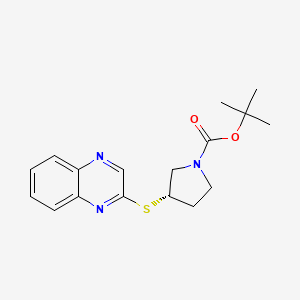

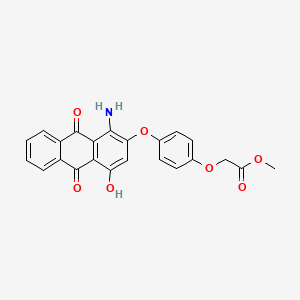

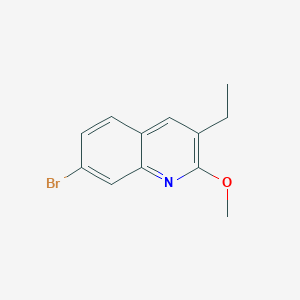
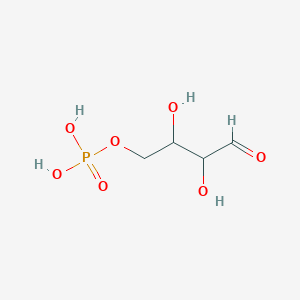

![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
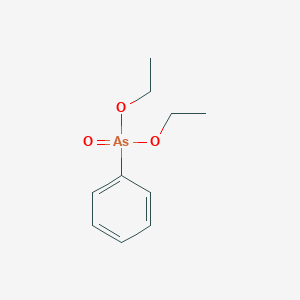
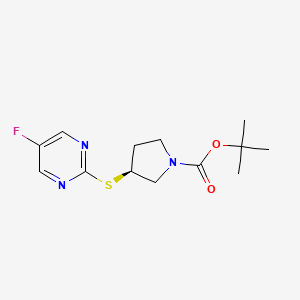

![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
